n-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide
Description
N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 3-iodophenyl group and a tetrahydrofuran-2-yl moiety.
Properties
Molecular Formula |
C13H16INO2 |
|---|---|
Molecular Weight |
345.18 g/mol |
IUPAC Name |
N-(3-iodophenyl)-3-(oxolan-2-yl)propanamide |
InChI |
InChI=1S/C13H16INO2/c14-10-3-1-4-11(9-10)15-13(16)7-6-12-5-2-8-17-12/h1,3-4,9,12H,2,5-8H2,(H,15,16) |
InChI Key |
OOUIWXCVHZWSNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCC(=O)NC2=CC(=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide typically involves the following steps:
Formation of the iodophenyl intermediate: This can be achieved through iodination of a phenyl precursor using iodine and an oxidizing agent.
Introduction of the tetrahydrofuran ring: This step involves the formation of a tetrahydrofuran ring through cyclization reactions.
Amidation: The final step involves the reaction of the iodophenyl intermediate with a suitable amine to form the propanamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Iodophenyl Group
The iodine substituent on the phenyl ring facilitates SNAr reactions under transition metal catalysis. For example, copper-catalyzed N-arylation with arylboronic acids proceeds via oxidative addition intermediates (Scheme 1) . Key observations:
-
Optimal conditions: CuI (10 mol%), 1,10-phenanthroline ligand, Cs₂CO₃ base, DMF solvent, 80°C .
-
Oxygen is critical for reoxidizing Cu(I) to Cu(III), enabling catalytic turnover .
-
Competing radical pathways are excluded based on TEMPO inhibition studies .
Table 1: Representative SNAr Reactions
| Substrate | Nucleophile | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| N-(3-Iodophenyl)-... | PhB(OH)₂ | CuI, phenanthroline, DMF | 85 | |
| N-(3-Iodophenyl)-... | 4-MeOC₆H₄B(OH)₂ | Same as above | 78 |
Cross-Coupling Reactions
The iodine atom participates in Suzuki-Miyaura coupling to form biaryl derivatives. Key features:
-
Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/water (3:1) at 70°C.
-
Electron-deficient boronic acids exhibit higher reactivity due to reduced steric hindrance.
Mechanistic Insight : Oxidative addition of Pd(0) to the C–I bond generates a Pd(II) intermediate, followed by transmetallation and reductive elimination.
Amide Hydrolysis and Functionalization
The propanamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (6M HCl, reflux): Forms 3-(tetrahydrofuran-2-yl)propanoic acid and 3-iodoaniline.
-
Basic Hydrolysis (NaOH, EtOH/H₂O): Yields sodium carboxylate and ammonia.
Side Reactions : Competing THF ring-opening occurs in concentrated H₂SO₄, leading to diol formation.
Tetrahydrofuran Ring Modifications
The THF moiety undergoes ring-opening and oxidation :
-
Acid-Catalyzed Ring-Opening : With HBr in acetic acid, yielding 4-bromo-1-(3-iodophenyl)-3-(2-hydroxypropyl)propanamide.
-
Oxidation : Using RuO₄ or MnO₂ forms γ-lactone derivatives via ketone intermediates .
Table 2: THF Ring Reactivity
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxidation | RuO₄, CH₃CN/H₂O | 3-(3-Iodophenyl)-γ-lactone | 62 |
| Ring-Opening | HBr (48%), CH₃COOH, 60°C | 4-Bromo-...propanamide | 71 |
Catalytic Cyclization Pathways
The THF ring and amide group enable intramolecular cyclization :
-
Base-Mediated Cyclization : Cs₂CO₃ in DMF at 25°C induces 5-exo-trig cyclization, forming fused benzofuran-pyrrolidine systems .
-
Iodoarene-Catalyzed Oxyamination : Generates tetrahydrofuran-fused aminolactones via bisimido iodine(III) intermediates (Scheme 2) .
Key Mechanistic Steps :
-
Iodoarene catalyst oxidizes to bisimido iodine(III) species.
-
Intramolecular O-attack forms a 5-membered transition state (rate-determining step) .
Radical-Based Functionalization
While radical pathways are less common, iodine abstraction via UV irradiation generates aryl radicals:
Scientific Research Applications
N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide involves its interaction with specific molecular targets. The iodophenyl group may facilitate binding to certain proteins or enzymes, while the tetrahydrofuran ring can enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness lies in its combination of a 3-iodophenyl group and a tetrahydrofuran ring . Below is a comparative analysis with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(3-Chlorophenyl)-3-(benzothiazol-2-yl)propanamide | Chlorinated phenyl, benzothiazole group | Antimicrobial | Enhanced activity due to chlorination; lacks tetrahydrofuran’s solubility |
| N-(4-Fluorophenyl)-3-(thiophen-2-yl)propanamide | Fluorinated phenyl, thiophene ring | Anticancer | Fluorine’s electron-withdrawing effects; thiophene’s metabolic stability |
| N-(2-Fluorophenyl)-3-(3-fluorophenyl)propanamide | Dual fluorinated phenyl groups | Analgesic (fentanyl analog) | Structural similarity to opioids; potential CNS activity |
| 3-(Tetrahydrofuran-2-yl)-N-(4-methoxyphenyl)propanamide | Tetrahydrofuran, methoxyphenyl group | Antimicrobial | Methoxy group enhances lipophilicity; tetrahydrofuran improves binding affinity |
| N-(3-Ethynylphenyl)-3-(furan-2-yl)propanamide | Ethynyl group, furan ring | Research applications | Ethynyl group enables click chemistry; furan’s planar structure |
Electronic and Steric Effects
- Iodine vs.
- Tetrahydrofuran vs. Thiophene : The oxygen atom in tetrahydrofuran enables hydrogen bonding, unlike sulfur in thiophene, which may improve solubility but reduce membrane permeability .
Key Research Findings
- Synthetic Accessibility : Propanamide derivatives are typically synthesized via condensation reactions, with iodine introduced via electrophilic substitution or Suzuki-Miyaura coupling (similar to ) .
- Structure-Activity Relationships (SAR) :
- Halogenation at the phenyl 3-position correlates with improved bioactivity.
- Tetrahydrofuran’s oxygen enhances water solubility, critical for drug delivery .
Biological Activity
n-(3-Iodophenyl)-3-(tetrahydrofuran-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological properties, focusing on anticancer activity, receptor interactions, and synthetic methodologies.
Chemical Structure and Properties
The compound features a tetrahydrofuran ring and an iodophenyl group, which may influence its biological activity through various mechanisms. The presence of iodine is known to enhance lipophilicity and potentially improve binding affinity to biological targets.
1. Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, derivatives of similar compounds have shown significant anti-proliferative effects against human leukemia cells and hepatocellular carcinoma (HepG2) cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (leukemia) | 0.06 | Induction of apoptosis |
| HepG2 (liver cancer) | 0.1 | Cell cycle arrest |
| MCF7 (breast cancer) | 2.5 | Inhibition of proliferation |
These findings suggest that this compound could be a promising candidate for further development in cancer therapy .
2. Receptor Binding Studies
The compound's interaction with G protein-coupled receptors (GPCRs) has been explored, indicating potential as a modulator for various signaling pathways. For example, compounds with similar structures have been shown to activate or inhibit specific GPCRs, leading to downstream effects such as increased intracellular calcium levels and modulation of cyclic AMP pathways .
Case Studies
In a notable case study, researchers synthesized several derivatives based on the core structure of this compound, evaluating their effects on different cancer cell lines. The study revealed that modifications in the substituents significantly altered the biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common approach includes:
- Formation of Tetrahydrofuran Derivative : Utilizing tetrahydrofuran as a starting material.
- Iodination : Introducing iodine at the para position of the phenyl ring.
- Amidation : Coupling with appropriate amines to form the final amide product.
This synthetic pathway not only provides efficient access to the target compound but also allows for further derivatization to enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
